N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide
Overview
Description
“N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide” is a chemical compound with the molecular formula C23H17FN6O. Its average mass is 412.419 Da and its monoisotopic mass is 412.144775 Da .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 1,2,4-triazolo-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . The synthesis of related compounds often involves aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR and 13C NMR . For instance, in the case of a related compound, the 1H NMR (DMSO-d6) showed signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable); 13C NMR (DMSO-d6) showed signals at δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multistep synthetic routes . For instance, the synthesis of a related compound involved a three-step reaction sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined using techniques such as IR spectroscopy and NMR spectroscopy . For instance, a related compound was found to be a yellow solid with a melting point of 328–330 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of similar compounds often involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . For instance, the synthesis of 1,2,4-triazolo-containing scaffolds using 3-amino-1,2,4-triazole has been suggested as a promising future direction .
Properties
IUPAC Name |
N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O/c24-18-10-8-16(9-11-18)20-13-19(15-5-2-1-3-6-15)26-23-28-22(29-30(20)23)27-21(31)17-7-4-12-25-14-17/h1-12,14,19-20H,13H2,(H2,26,27,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXRBOLDFKSGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(=NN2C1C3=CC=C(C=C3)F)NC(=O)C4=CN=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.